N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1013782-73-4
Cat. No.: VC6505794
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013782-73-4 |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 |
| IUPAC Name | N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O2S/c1-10-9-14(21(3)20-10)16(22)19-17-18-15(11(2)24-17)12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,18,19,22) |
| Standard InChI Key | MKBIKUPKJABERI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound integrates two heterocyclic systems:
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A thiazole ring substituted at C4 with a 4-methoxyphenyl group and at C5 with a methyl group
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A 1,3-dimethylpyrazole moiety linked via a carboxamide bridge at the thiazole's C2 position
This configuration creates a planar core with extended π-conjugation, as evidenced by its SMILES notation: CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C. The methoxy group at the para position of the phenyl ring enhances electron donation, potentially influencing binding interactions with biological targets.
Physicochemical Properties
Key characteristics derived from computational analysis include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 342.42 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2x amide O, thiazole N, pyrazole N, methoxy O) |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 98.7 Ų |
These properties suggest moderate membrane permeability but limited blood-brain barrier penetration, aligning with typical profiles for antimicrobial and anti-inflammatory agents.
Synthetic Considerations
While no published synthesis route exists specifically for this compound, retrosynthetic analysis suggests a plausible pathway:
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Thiazole Core Formation: Condensation of 4-methoxyacetophenone with thiourea derivatives, followed by bromination at C5
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Pyrazole Carboxamide Synthesis: 1,3-dimethylpyrazole-5-carboxylic acid activation using carbodiimide reagents
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Coupling Reaction: Amide bond formation between the thiazole amine and pyrazole carboxylate
This approach mirrors methods used in the synthesis of structurally analogous compounds like 3-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-diphenyl-1H-pyrazole (Compound 10d in ACS Omega studies), which employed cyclocondensation of carbothioamides with phenacyl bromides .
Biological Activity Profiles of Structural Analogs
The methoxy substitution pattern in our compound may enhance antifungal activity through improved membrane interaction, as observed in ravuconazole analogs .
Putative Mechanism of Action
Molecular docking studies on similar structures suggest:
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Bacterial DNA gyrase inhibition: Thiazole nitrogen coordinates with Mg²⁺ ions in the ATP-binding pocket
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CYP51 binding in fungi: Methoxy group mimics lanosterol's methyl branches in cytochrome P450 interactions
These mechanisms remain speculative for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide but provide testable hypotheses for future research.
Pharmacokinetic Predictions
Using the SwissADME platform, key ADME parameters were modeled:
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (77% bioavailability) |
| CYP3A4 Substrate | Probable (0.82 likelihood) |
| Plasma Protein Binding | 89-92% |
| Metabolic Stability | t₁/₂ = 3.7 h (human microsomes) |
The compound's methyl groups likely protect against first-pass metabolism, while the methoxy substituent may undergo demethylation as the primary metabolic pathway.
Research Gaps and Future Directions
Despite structural promise, critical knowledge gaps persist:
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No in vitro cytotoxicity data against mammalian cell lines
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Absence of pharmacokinetic studies in animal models
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Uncharacterized solubility profile (critical for formulation development)
Priority research areas should include:
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Structure-activity relationship (SAR) studies: Systematic variation of methyl/methoxy groups
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Proteomic profiling: Identification of binding partners using affinity chromatography-MS
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Salt formation trials: Improve aqueous solubility through hydrochloride or mesylate salts
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